molecular formula C26H30ClN3O4S B608649 LP99

LP99

Cat. No.: B608649
M. Wt: 516.1 g/mol
InChI Key: LVDRREOUMKACNJ-BKMJKUGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LP99 is a potent and selective inhibitor of the bromodomain-containing proteins BRD7 and BRD9. These proteins are part of the human SWI/SNF chromatin-remodeling complexes, which play a crucial role in regulating gene expression by modifying the structure of chromatin. This compound has been shown to disrupt the binding of BRD7 and BRD9 to chromatin, making it a valuable tool for studying the functions of these proteins in various biological processes .

Biochemical Analysis

Biochemical Properties

LP99 is known for its high affinity and selectivity towards the BRD7 and BRD9 bromodomains. The compound binds to these bromodomains with dissociation constants (Kd) of 99 nM for BRD9 and 909 nM for BRD7 . The interaction between this compound and the bromodomains involves hydrogen bonding with conserved asparagine residues and water molecules, mimicking the acetyl-lysine recognition motif . This binding disrupts the association of BRD7 and BRD9 with acetylated histones, thereby inhibiting their function in chromatin remodeling .

Cellular Effects

This compound has been shown to influence various cellular processes by inhibiting the activity of BRD7 and BRD9. In cellular assays, this compound disrupts the binding of BRD7 and BRD9 to chromatin, leading to changes in gene expression . This inhibition affects cell signaling pathways and can modulate the secretion of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in THP-1 cells . Additionally, this compound has been reported to have dose-dependent effects on cellular functions, including the recovery time in fluorescence recovery after photobleaching (FRAP) assays .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to the bromodomains of BRD7 and BRD9. This binding is facilitated by the compound’s N-methyl amide moiety, which forms hydrogen bonds with conserved asparagine residues and water molecules in the bromodomain binding pocket . By occupying the acetyl-lysine recognition site, this compound prevents the interaction of BRD7 and BRD9 with acetylated histones, thereby inhibiting their role in chromatin remodeling and gene expression regulation . This inhibition can lead to changes in the expression of genes involved in inflammatory responses and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular functions. Studies have shown that this compound remains effective in inhibiting BRD7 and BRD9 activity over extended periods, with minimal degradation . The long-term effects of this compound on cellular functions, such as gene expression and cytokine secretion, may vary depending on the duration of exposure and the specific cellular context .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to understand its dosage-dependent impact. In these studies, this compound has been shown to exhibit threshold effects, where low doses effectively inhibit BRD7 and BRD9 activity without causing significant toxicity . At higher doses, this compound may induce adverse effects, including cytotoxicity and changes in cellular metabolism . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with BRD7 and BRD9. The compound disrupts the binding of these bromodomains to chromatin, affecting the regulation of gene expression and metabolic processes . By inhibiting BRD7 and BRD9, this compound can influence metabolic flux and the levels of metabolites involved in various cellular pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound is known to be transported into cells and distributed within the cytoplasm and nucleus, where it interacts with BRD7 and BRD9 . The compound’s localization is influenced by its binding to chromatin and its ability to penetrate cellular membranes . Additionally, this compound may interact with transporters and binding proteins that facilitate its distribution within different cellular compartments .

Subcellular Localization

This compound primarily localizes to the nucleus, where it exerts its inhibitory effects on BRD7 and BRD9 . The compound’s subcellular localization is directed by its ability to bind to acetylated histones and disrupt chromatin interactions . This targeting is essential for this compound’s function as an epigenetic probe, allowing it to modulate gene expression and chromatin structure within the nucleus . The specific targeting signals and post-translational modifications that direct this compound to the nucleus are still being studied, but its nuclear localization is a key aspect of its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LP99 involves several key steps, starting from readily available starting materials. The synthetic route typically includes the following steps :

    Formation of the Quinolone Core: The synthesis begins with the formation of the quinolone core through a series of reactions, including the condensation of ethyl acetoacetate with aniline derivatives, followed by cyclization and oxidation.

    Introduction of the Piperidine Ring: The quinolone core is then modified to introduce the piperidine ring. This step involves the use of palladium-catalyzed Buchwald-Hartwig coupling reactions to attach various cyclic amides, carbamates, and ureas to the quinolone core.

    Final Modifications:

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques.

Properties

IUPAC Name

N-[(2R,3S)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDRREOUMKACNJ-BKMJKUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)N3[C@@H]([C@H](CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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